
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide: is a synthetic organic compound characterized by its complex molecular structure, which includes an indole moiety, a hydroxyethyl group, and an o-tolyloxyacetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 1-methylindole, undergoes a Friedel-Crafts acylation to introduce the acetamide group.
Hydroxyethylation: The intermediate product is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
O-Tolyloxy Substitution: Finally, the hydroxyethyl intermediate is reacted with o-tolyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in an organic solvent.
Reduction: LiAlH4 in anhydrous ether or THF (Tetrahydrofuran).
Substitution: Nitration with HNO3 (Nitric acid) and H2SO4 (Sulfuric acid); halogenation with Br2 (Bromine) or Cl2 (Chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives of the indole ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme activities or receptor binding due to its indole moiety, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the indole ring suggests possible activity as a serotonin receptor modulator, which could be relevant in the treatment of neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, potentially modulating neurotransmitter activity. The hydroxyethyl group may enhance solubility and bioavailability, while the o-tolyloxyacetamide group could contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-2-(o-tolyloxy)acetamide
- N-(2-hydroxy-2-(1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide
- N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(p-tolyloxy)acetamide
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2-(o-tolyloxy)acetamide is unique due to the specific substitution pattern on the indole ring and the presence of the o-tolyloxyacetamide group. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-7-3-6-10-19(14)25-13-20(24)21-11-18(23)16-12-22(2)17-9-5-4-8-15(16)17/h3-10,12,18,23H,11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZONKTYXIGVJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CN(C3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2521671.png)
![ethyl 4-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2521672.png)
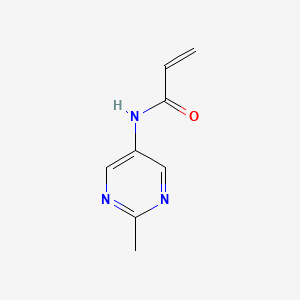
![4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B2521677.png)
![5-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2521679.png)
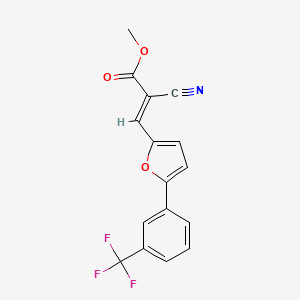
![1-(2H-1,3-benzodioxol-5-yl)-2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2521682.png)
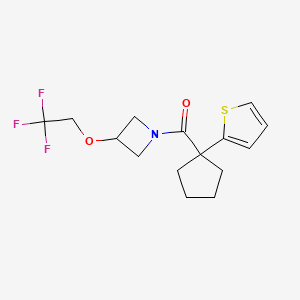
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2521684.png)

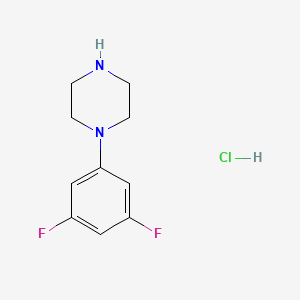
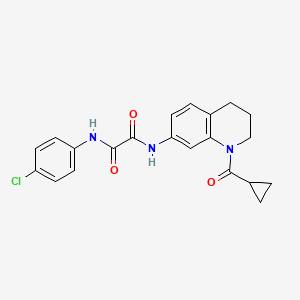
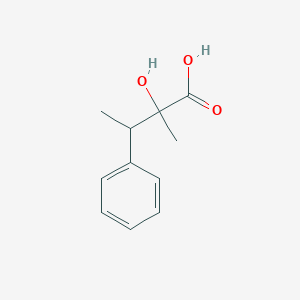
![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2521694.png)
